molecular formula C32H62Br2N2 B13763446 Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate CAS No. 72017-50-6

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate

Cat. No.: B13763446
CAS No.: 72017-50-6
M. Wt: 634.7 g/mol
InChI Key: NZDNCUOTVXNZED-UHFFFAOYSA-L
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Description

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with a unique structure. It is characterized by the presence of ammonium groups, ethylene bridges, and cyclohexenyl rings. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) involves multiple steps. The process typically starts with the preparation of the cyclohexenyl precursor, followed by the introduction of ethylene bridges and ammonium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound shares a similar cyclohexenyl structure but differs in its functional groups and overall reactivity.

    3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal: Another compound with a similar cyclohexenyl ring but different substituents and chemical properties.

Uniqueness

Ammonium, ethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) is unique due to its specific combination of ammonium groups, ethylene bridges, and cyclohexenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72017-50-6

Molecular Formula

C32H62Br2N2

Molecular Weight

634.7 g/mol

IUPAC Name

2-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]ethyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C32H62N2.2BrH/c1-25-15-13-21-31(5,6)29(25)19-17-27(3)33(9,10)23-24-34(11,12)28(4)18-20-30-26(2)16-14-22-32(30,7)8;;/h27-28H,13-24H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

NZDNCUOTVXNZED-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

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